molecular formula C46H52N4O12S4 B12411885 Shishijimicin A

Shishijimicin A

Cat. No.: B12411885
M. Wt: 981.2 g/mol
InChI Key: FVNYJZKDBPDHIP-NATOZQEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shishijimicin A is a highly potent 10-membered enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum . It is renowned for its extreme cytotoxicity, with laboratory tests indicating it to be more than 1,000 times as toxic to cancer cells as the chemotherapeutic agent Paclitaxel (Taxol) . Its remarkable potency makes it a compelling payload for the development of Antibody-Drug Conjugates (ADCs), a targeted cancer therapy approach designed to deliver cytotoxic agents specifically to tumor cells . The mechanism of action of this compound involves binding to the minor groove of double-stranded DNA . Its β-carboline moiety intercalates into the DNA structure, while the molecule's enediyne core is capable of undergoing cycloaromatization to generate a reactive diradical species . This diradical abstracts hydrogen atoms from the deoxyribose backbone, resulting in double-strand DNA cleavage and subsequent cell death . This compound exhibits exceptional cytotoxicity against various cell lines, including HeLa cells, with IC50 values reported in the picomolar (pM) range, between 1.8 and 6.9 pM . Due to its significant scarcity from natural sources and the need to further understand its biological profile, total syntheses of this compound have been achieved, facilitating the production of the compound and its analogs for ongoing research . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C46H52N4O12S4

Molecular Weight

981.2 g/mol

IUPAC Name

methyl N-[(1R,4Z,8S,13E)-1-hydroxy-8-[(2R,3R,4R,5R,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyl-5-methylsulfanyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate

InChI

InChI=1S/C46H52N4O12S4/c1-24(2)48-31-23-59-35(21-34(31)57-4)62-40-42(54)46(63-6,41(53)39-37-27(15-18-47-39)28-20-26(51)13-14-30(28)49-37)25(3)60-43(40)61-33-12-10-8-9-11-17-45(56)22-32(52)38(50-44(55)58-5)36(33)29(45)16-19-65-66-64-7/h8-9,13-16,18,20,24-25,31,33-35,40,42-43,48-49,51,54,56H,19,21-23H2,1-7H3,(H,50,55)/b9-8-,29-16+/t25-,31+,33+,34+,35+,40-,42-,43+,45+,46-/m1/s1

InChI Key

FVNYJZKDBPDHIP-NATOZQEOSA-N

Isomeric SMILES

C[C@@H]1[C@]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC

Canonical SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC

Origin of Product

United States

Biosynthetic Pathways of Shishijimicin a

Identification of Producer Organisms and Biosynthetic Gene Clusters

Shishijimicin A was first isolated from the marine ascidian Didemnum proliferum. wikipedia.org Ascidians, or sea squirts, are known to host symbiotic microorganisms that are often the true producers of bioactive natural products. While the definitive producer of this compound has not been explicitly identified, it is widely presumed to be a bacterium, likely an actinomycete, living in symbiosis with the ascidian. This presumption is based on the fact that the vast majority of known enediyne natural products are biosynthesized by actinomycetes. cancer.gov

The biosynthetic gene clusters (BGCs) responsible for the production of enediynes are typically large and complex, often spanning over 70 genes. omicsonline.org Although the specific BGC for this compound has not yet been reported, the conserved nature of enediyne core biosynthesis suggests that it would share significant homology with other known enediyne BGCs, such as those for calicheamicin (B1180863) and C-1027. ufl.edunih.gov These clusters characteristically contain genes encoding a highly iterative Type I polyketide synthase (PKS) responsible for the synthesis of the enediyne core, along with a suite of genes for tailoring enzymes, sugar biosynthesis and attachment, and regulatory and resistance proteins. cancer.govrsc.org The identification and characterization of the this compound BGC would be a critical step in fully elucidating its biosynthesis and enabling bioengineering efforts.

Enzymatic Steps and Proposed Biosynthetic Intermediates

The biosynthesis of this compound is proposed to follow a convergent pathway, where the major structural components—the enediyne core, the carboline moiety, and the saccharide units—are synthesized separately and then assembled. This strategy is common in the biosynthesis of other complex natural products. nih.gov

Based on the biosynthesis of related enediynes like calicheamicin, the initial steps likely involve the formation of a linear polyketide chain by an iterative Type I PKS. rsc.orgpnas.org This polyketide intermediate would then undergo a series of enzymatic transformations, including cyclization and oxidation, to form the characteristic bicyclic enediyne core. The exact sequence of these events and the specific enzymes involved in this compound biosynthesis are yet to be determined.

The peripheral moieties are also assembled through dedicated enzymatic pathways. The β-carboline portion is likely derived from an amino acid precursor, undergoing enzymatic modifications to form the final structure. The complex disaccharide unit is assembled by a series of glycosyltransferases that sequentially add and modify the sugar components. pnas.org Once synthesized, these individual components are proposed to be attached to the enediyne core by specific tailoring enzymes, such as glycosyltransferases and acyltransferases, to yield the final this compound molecule. nih.gov

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Contributions to this compound Biosynthesis

The biosynthesis of this compound is a prime example of a hybrid PKS-NRPS pathway, where both types of megasynthases play crucial roles in constructing the molecular scaffold. nih.govrsc.org

Polyketide Synthase (PKS): The enediyne core of this compound is biosynthesized by a highly specialized, iterative Type I PKS. omicsonline.orgnih.gov Unlike modular PKSs that contain a separate module for each extension cycle, iterative PKSs use a single set of domains multiple times to build the polyketide chain. The enediyne PKS is a hallmark of this class of natural products and is highly conserved across different enediyne biosynthetic gene clusters. nih.gov This PKS is responsible for the controlled condensation of acetate (B1210297) units to form a linear polyene intermediate that serves as the precursor to the reactive enediyne warhead. rsc.org

Nonribosomal Peptide Synthetase (NRPS): While the core of this compound is of polyketide origin, it is hypothesized that NRPS machinery is involved in the biosynthesis of the β-carboline moiety. NRPSs are large, modular enzymes that synthesize peptides from amino acid precursors without the use of ribosomes. scienceopen.com In the case of this compound, an NRPS module would likely activate and incorporate an amino acid, such as tryptophan, which would then be enzymatically modified to form the β-carboline ring system. The integration of PKS and NRPS pathways allows for the generation of structurally diverse and complex molecules like this compound. nih.gov

Post-Polyketide/Nonribosomal Modifications and Stereochemical Control Mechanisms

Following the initial synthesis of the polyketide and nonribosomal peptide components, a series of post-PKS/NRPS modifications are essential to produce the final, biologically active this compound molecule. These modifications are carried out by a variety of tailoring enzymes encoded within the biosynthetic gene cluster. nih.gov

Key post-PKS/NRPS modifications in the proposed biosynthesis of this compound include:

Hydroxylation and Methylation: The saccharide and carboline moieties of this compound are decorated with hydroxyl and methyl groups. These modifications are introduced by enzymes such as cytochrome P450 monooxygenases and methyltransferases, respectively. nih.gov

Thio- and Trisulfide Formation: A distinctive feature of this compound is the methyltrisulfanyl group. The formation of this moiety is a complex process involving sulfur transferases and other specialized enzymes. rsc.org

Stereochemical control is paramount throughout the biosynthetic process to ensure the correct three-dimensional structure of this compound. The PKS and NRPS enzymes themselves exert stereochemical control during the incorporation of building blocks. researchgate.net Subsequent tailoring enzymes, such as ketoreductases and cyclases, also play a crucial role in establishing the precise stereochemistry of the final product. The intricate interplay of these enzymes ensures the formation of a single, biologically active stereoisomer.

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation and Diversification

Genetic engineering has become an invaluable tool for studying and manipulating the biosynthetic pathways of natural products. nih.gov For this compound, these approaches hold the potential to elucidate the functions of specific genes, increase production titers, and generate novel analogs with improved therapeutic properties.

Pathway Elucidation: Gene knockout studies are a primary method for determining the function of individual genes within the biosynthetic gene cluster. By inactivating a specific gene and analyzing the resulting metabolic profile, researchers can identify the intermediate that accumulates, thereby deducing the role of the encoded enzyme. researchgate.net Heterologous expression of the entire biosynthetic gene cluster in a model host organism can also facilitate the study of the pathway and potentially lead to higher production levels. nih.gov

Biosynthetic Diversification: The modular nature of PKS and NRPS systems makes them amenable to genetic manipulation for the creation of new compounds. nih.gov Techniques such as domain swapping, where a catalytic domain from one enzyme is replaced with a domain from another, can be used to alter the structure of the final product. For example, modifying the acyltransferase domain of the PKS could lead to the incorporation of different extender units, resulting in a modified enediyne core. Similarly, altering the adenylation domain of the NRPS could lead to the incorporation of different amino acids, generating novel carboline moieties. nih.gov These genetic engineering strategies open up possibilities for creating a library of this compound analogs for further biological evaluation.

Total Synthesis and Advanced Synthetic Methodologies for Shishijimicin a and Analogues

Retrosynthetic Strategies for Shishijimicin A Core Structures

The total synthesis of this compound has been prominently approached through a convergent retrosynthetic strategy, a testament to the molecule's complexity. The primary disconnection points in the retrosynthetic analysis of this compound are strategically chosen to break the molecule down into manageable, independently synthesizable fragments. The most logical disconnections are at the glycosidic linkage connecting the enediyne aglycone and the oligosaccharide moiety, and the ester bond attaching the carboline unit to the sugar backbone.

This approach dissects this compound into two key precursors of comparable complexity:

The Carboline Disaccharide Domain: This fragment contains the unique β-carboline unit attached to a disaccharide core, which itself is decorated with an amino sugar and a thioether linkage.

The Hydroxy Enediyne Aglycone: This unit comprises the highly strained 10-membered enediyne ring, which is the cytotoxic warhead of the molecule, along with a carbamate (B1207046) side chain and the allylic trisulfide trigger.

Further deconstruction of the carboline disaccharide reveals simpler building blocks: the β-carboline unit, the two individual sugar moieties, and the linking amino acid. Similarly, the enediyne aglycone can be retrosynthetically traced back to simpler acyclic precursors, with the formation of the macrocyclic ring being a critical and challenging step in the forward synthesis.

Key Retrosynthetic DisconnectionsResulting Fragments
Glycosidic bondEnediyne aglycone and Carboline-oligosaccharide
Ester linkageβ-carboline unit and the disaccharide
Trisulfide groupEnediyne core with a precursor functionality

Key Synthetic Transformations and Challenging Stereochemical Constructions

The synthesis of this compound is fraught with challenges, particularly in the construction of its numerous stereocenters and the strained enediyne ring. Several key synthetic transformations have been instrumental in overcoming these hurdles.

One of the most critical stereochemical challenges lies in the synthesis of the oligosaccharide portion and its attachment to the aglycone. The construction of the glycosidic linkages must be achieved with high stereocontrol to ensure the correct anomeric configuration.

In the synthesis of the enediyne core, an intramolecular 1,3-dipolar cycloaddition has been employed to establish key stereocenters with a high degree of diastereocontrol. organic-chemistry.orgwikipedia.org This reaction sets the stage for the subsequent formation of the macrocycle. The formation of the 10-membered enediyne ring itself is a significant challenge due to the inherent ring strain. A lanthanide-mediated cyclization of an acyclic precursor containing an aldehyde and an acetylide has proven to be an effective method. organic-chemistry.org The use of a lanthanide salt, such as LaCl₃·2LiCl, facilitates the desired cyclization with high diastereoselectivity. organic-chemistry.orgwikipedia.org

Other crucial transformations include:

Swern and Jones Oxidations: These reactions have been utilized for the oxidation of alcohols to aldehydes and ketones at various stages of the synthesis. organic-chemistry.org

Asymmetric Additions: The introduction of chirality often relies on asymmetric addition reactions to carbonyl groups. organic-chemistry.org

Selective Protection and Deprotection: A meticulous strategy for the protection and deprotection of the numerous functional groups (hydroxyl, amino, etc.) is essential to avoid unwanted side reactions and to ensure the correct reaction sequence.

The stereochemical complexity of this compound demands precise control throughout the synthetic sequence. The relative and absolute stereochemistry of the multiple chiral centers in both the carbohydrate and aglycone domains must be rigorously established.

Challenging TransformationPurposeKey Reagents/Conditions
Intramolecular 1,3-Dipolar CycloadditionStereocontrol in the enediyne precursorThermal or metal-catalyzed
Lanthanide-mediated MacrocyclizationFormation of the 10-membered enediyne ringLaCl₃·2LiCl
Stereoselective GlycosylationFormation of glycosidic bondsVarious glycosyl donors and promoters

Development of Novel Methodologies for Subunit Assembly

The convergent synthesis of this compound has necessitated the development of novel and efficient methods for the coupling of its complex subunits. A significant innovation in the synthesis of the carboline disaccharide domain was the application of the Reetz–Müller-Starke reaction . nih.govnih.govacs.org This reaction was ingeniously used to construct the sterically hindered, sulfur-bearing quaternary carbon center, a key structural feature of the oligosaccharide portion. nih.govacs.org

Furthermore, the attachment of the β-carboline moiety to the disaccharide was achieved through the coupling of a carboline dianion with a disaccharide aldehyde fragment. nih.govacs.org This approach allows for the direct installation of the bulky carboline unit onto the sugar scaffold.

The final coupling of the fully elaborated carboline disaccharide and the enediyne aglycone is a delicate and crucial step. This is typically achieved through a glycosylation reaction, where a reactive derivative of the oligosaccharide is coupled with a hydroxyl group on the enediyne core. The success of this late-stage coupling is a hallmark of the convergent strategy and a testament to the robustness of the developed synthetic methodologies.

Convergent and Linear Approaches to Total Synthesis

The total synthesis of a molecule as complex as this compound can be approached in a linear or a convergent fashion.

Convergent Synthesis: A convergent synthesis, as has been successfully applied to this compound, involves the independent synthesis of several complex fragments, which are then combined in the later stages of the synthesis. acs.orgfao.org This strategy offers several advantages:

Increased Efficiency: The parallel synthesis of fragments allows for a more efficient use of time and resources.

Modularity and Flexibility: The synthesis is more modular, allowing for the preparation of analogues by simply modifying one of the fragments.

Easier Purification: The coupling of large, complex fragments in the final steps often leads to products that are significantly different in their physical properties from the starting materials, simplifying purification.

Synthetic ApproachAdvantagesDisadvantages for this compound Synthesis
Linear Conceptually simpleExtremely low overall yield, inefficient, difficult to optimize, lack of flexibility for analogue synthesis.
Convergent Higher overall yield, increased efficiency, modularity for analogue synthesis, easier late-stage purification. acs.orgRequires the development of robust methods for the coupling of complex fragments.

Chemoenzymatic Synthesis Strategies for this compound Fragments

While the total synthesis of this compound has been achieved through purely chemical means, chemoenzymatic strategies offer a promising alternative for the synthesis of its complex fragments, particularly the oligosaccharide domain. Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic transformations.

For the synthesis of the carboline disaccharide, enzymes could be employed for:

Glycosidic Bond Formation: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high stereo- and regioselectivity. The use of glycosyltransferases could simplify the challenging construction of the oligosaccharide backbone of this compound, potentially reducing the need for extensive protecting group manipulations.

Modification of Sugar Moieties: Enzymes could also be used to introduce specific functional groups onto the sugar rings, such as the amino group in the terminal sugar.

The biosynthesis of enediyne natural products involves a complex enzymatic cascade, starting from simple precursors. While the complete enzymatic synthesis of the enediyne core of this compound is a formidable challenge, a chemoenzymatic approach could leverage some of these biosynthetic enzymes. For instance, enzymes from the biosynthetic pathways of related enediynes like calicheamicin (B1180863) could potentially be used to construct key intermediates of the this compound aglycone.

Although a complete chemoenzymatic synthesis of this compound has not yet been reported, the exploration of this approach holds significant potential for developing more efficient and scalable routes to this potent natural product and its analogues. The use of enzymes could lead to greener and more atom-economical synthetic strategies.

Molecular and Cellular Mechanisms of Shishijimicin A S Biological Activities

Antineoplastic Mechanisms of Action

Shishijimicin A is a member of the 10-membered ring enediyne family of natural products, which are recognized for their exceptionally potent antineoplastic properties. wikipedia.orgmdpi.com Its biological activity is primarily driven by its interaction with DNA. nih.gov The core mechanism involves the generation of DNA lesions, specifically single-strand breaks (SSBs) and double-strand breaks (DSBs), which are highly cytotoxic to cancer cells. mdpi.comnih.gov The process is initiated by the activation of its enediyne core through a Bergman cycloaromatization, a chemical reaction that produces a highly reactive benzenoid diradical. google.comunibas.chnih.gov This diradical species then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission. nih.govgoogle.com This capacity for direct DNA cleavage underlies its potent cytotoxicity, which has been observed to be over 1,000 times more toxic to cancer cells than the conventional chemotherapy agent paclitaxel (B517696). wikipedia.org The complex molecular structure of this compound, featuring a unique β-carboline moiety, allows for specific interactions within the cellular environment, ultimately triggering pathways that lead to cancer cell death. wikipedia.orgnih.govoup.com

The extensive DNA damage inflicted by this compound activates cellular surveillance mechanisms known as cell cycle checkpoints. nih.govresearchgate.net These checkpoints are primarily mediated by a family of proteins known as phosphatidylinositol 3-kinase-like protein kinases (PIKKs), which include ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR). nih.gov These kinases sense the DNA double-strand and single-strand breaks and initiate signaling cascades. nih.gov This signaling ultimately leads to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. researchgate.netsci-hub.se By inhibiting CDKs, this compound effectively halts the cell cycle, preventing the cell from entering mitosis with a damaged genome. researchgate.netsci-hub.se Studies on related compounds containing β-carboline moieties have shown induction of cell cycle arrest in the G2/M phase. researcher.life Other research on enediyne systems has pointed to arrest in the S-phase following DNA damage. researchgate.net This arrest provides the cell with an opportunity to repair the DNA damage; however, the severity of the lesions caused by this compound often makes repair impossible, leading to apoptosis. nih.govgoogle.com

When DNA damage is too severe to be repaired, the cell initiates a process of programmed cell death, or apoptosis. google.comresearchgate.net this compound is a potent inducer of apoptosis, a direct consequence of its ability to cause catastrophic levels of DNA double-strand breaks. google.comresearchgate.net The cellular machinery recognizes these irreparable lesions as a signal for self-destruction. google.com The inability of cancer cells to mend the drastic damage inflicted by the compound is thought to be a primary driver for the initiation of apoptosis. google.com Furthermore, it has been noted that DNA damaging agents, as a class, can induce a specific form of apoptosis known as immunogenic cell death (ICD). nih.gov This type of cell death is characterized by the release of damage-associated molecular patterns (DAMPs), which can activate an anti-tumor immune response. nih.gov The rapid and extensive cytotoxicity caused by enediynes like this compound may be particularly effective at promoting this immunogenic form of cell death. nih.gov

The primary mechanism of action for this compound is centered on its ability to directly damage DNA. nih.govnih.gov Current scientific literature contrasts the mechanism of enediynes with other classes of potent cytotoxic agents, such as auristatins and maytansinoids, which function by interfering with tubulin polymerization and disrupting microtubule dynamics. mdpi.comnih.gov Resistance to microtubule-targeting agents often arises from mutations in the tubulin proteins themselves. nih.gov In contrast, the activity of this compound is dependent on its interaction with DNA. nih.gov Based on available research, there is no direct evidence to suggest that this compound's antineoplastic effects involve interactions with microtubule dynamics or mitotic spindle formation.

The interaction of this compound with DNA is a multi-step and specific process. The molecule binds to the minor groove of double-stranded DNA. wikipedia.orgnih.govresearchgate.net A distinguishing feature of this compound is its β-carboline moiety, which plays a crucial role by intercalating, or inserting itself, between the DNA base pairs. wikipedia.orgnih.govresearchgate.netresearchgate.net This dual-binding mode enhances its affinity and positioning on the DNA strand. nih.gov

Once bound, the cytotoxic action is triggered by cellular thiols, which activate the enediyne core. nih.govresearchgate.net This activation initiates a Bergman cycloaromatization, transforming the enediyne into a highly reactive 1,4-benzenoid diradical. nih.govgoogle.com This diradical is positioned to abstract hydrogen atoms from the sugar-phosphate backbone of the DNA, causing strand scission. nih.gov this compound is capable of inducing both single-strand breaks (SSBs) and the more lethal double-strand breaks (DSBs). nih.govresearchgate.net The generation of DSBs is particularly cytotoxic, as they are significantly more difficult for the cell to repair than SSBs. google.comresearchgate.net

The cell responds to this damage by activating DNA repair pathways, orchestrated by the ATM and ATR kinases. nih.gov Cells that have deficiencies in the ATM pathway, which responds to DSBs, are hypersensitive to treatment with enediynes. nih.gov The extreme cytotoxicity of this compound is attributed to its very low sequence selectivity and its ability to cleave DNA in linker regions, which are unprotected by histone proteins throughout the cell cycle. wikipedia.orgnih.gov

FeatureDescriptionReference
Binding Site Minor groove of double-stranded DNA wikipedia.orgnih.govresearchgate.net
Binding Mode Intercalation via β-carboline moiety and groove binding wikipedia.orgnih.govoup.com
Activation Triggered by cellular thiols nih.govresearchgate.net
Chemical Reaction Bergman cycloaromatization of the enediyne core google.comnih.govgoogle.com
Reactive Species 1,4-Benzenoid diradical nih.govresearchgate.net
DNA Lesion Type Single-strand breaks (SSBs) and Double-strand breaks (DSBs) nih.govresearchgate.net
Cellular Response Activation of DNA repair pathways (e.g., ATM and ATR kinases) nih.gov

The primary and well-documented antineoplastic mechanism of this compound is direct DNA cleavage through the action of its enediyne core. nih.govgoogle.comnih.gov While other classes of anticancer agents, and even some compounds containing β-carboline or enediyne structures, are known to function as topoisomerase inhibitors, there is no direct scientific evidence to indicate that this compound exerts its cytotoxic effects through the inhibition of topoisomerase enzymes. mdpi.comoup.comdu.ac.innih.gov Its mode of action is characterized by the direct scission of the DNA backbone, a mechanism distinct from the enzymatic interference associated with topoisomerase poisons. google.comnih.gov The profound impact on nuclear architecture is therefore considered a secondary effect resulting from widespread DNA fragmentation rather than a primary interaction with enzymes like topoisomerases.

The introduction of significant DNA damage by this compound inevitably perturbs a variety of intracellular signal transduction pathways. nih.govresearchgate.net The most immediate and critical modulation is the activation of the DNA Damage Response (DDR) pathway. nih.gov As previously mentioned, the DDR is primarily initiated by the sensor kinases ATM and ATR, which recognize the DNA breaks caused by the compound. nih.gov Activation of these kinases triggers a broad signaling cascade that affects numerous downstream targets involved in cell cycle control, DNA repair, and apoptosis. nih.govresearchgate.netsci-hub.se Therefore, the principal effect of this compound on signal transduction is the potent activation of pathways designed to respond to genomic stress, which, given the severity of the damage, ultimately converge to execute programmed cell death. nih.govresearchgate.net

Specificity and Selectivity in Cancer Cell Lines (Mechanistic Differentiation)

This compound, a member of the 10-membered ring enediyne family, exhibits exceptionally potent cytotoxicity against various cancer cell lines, with activity reported in the picomolar range. nih.govresearchgate.net Its primary mechanism of action is the induction of DNA damage. nih.gov This process is initiated by the binding of the molecule to the minor groove of double-stranded DNA (dsDNA). wikipedia.orgacs.org

A key feature differentiating this compound from some other enediynes is its dual-binding mechanism. nih.gov In addition to minor groove binding, its unique β-carboline moiety intercalates between the DNA base pairs. researchgate.netnih.govacs.orgnih.gov This high-affinity binding positions the enediyne core optimally for its subsequent chemical transformation. acs.org Upon activation, which is understood to be triggered by cellular thiols, the enediyne core undergoes a Bergman cycloaromatization to form a highly reactive 1,4-benzenoid diradical. acs.org This diradical species is responsible for the subsequent DNA damage, causing both single-strand and double-strand breaks by abstracting hydrogen atoms from the deoxyribose backbone, which ultimately leads to apoptotic cell death. acs.orgmdpi.com

The specificity of this compound is influenced by its structural components. Structure-activity relationship (SAR) studies have revealed that both the β-carboline and the amino-pentose moieties are critical for retaining the compound's potent, sub-nanomolar cytotoxicity. rsc.org It is hypothesized that the β-carboline unit, which occupies a position analogous to the aryl group in the related enediyne calicheamicin (B1180863), may confer a different DNA sequence recognition pattern, contributing to its distinct bioactivity profile. oup.comoup.com This is supported by findings that this compound is nearly ten times more active than the related compound namenamicin in tested cell lines. oup.comoup.com The molecule's potent activity is observed across multiple cancer cell lines, although its use in antibody-drug conjugates (ADCs) leverages antibody specificity to further enhance its selectivity for cancer cells over healthy tissue. nih.govresearchgate.net

Table 1: Documented Cytotoxicity of this compound in Specific Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Reference(s)
HeLa Cervical Cancer 1.8 - 6.9 pM researchgate.netwikipedia.org

Antimicrobial Mechanisms of Action

This compound is classified as an enediyne antitumor antibiotic. wikipedia.orgmdpi.com The enediyne class of natural products is known for potent antimicrobial activities, driven by the same DNA-damaging mechanism responsible for their anticancer effects. nih.gov

As a DNA-cleaving agent, this compound's presumed target in bacterial cells is the genomic DNA. oup.comoup.com The mechanism would mirror that seen in cancer cells: binding and intercalation followed by diradical-mediated strand scission. Related enediynes, such as calicheamicin γ1, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov However, while this compound is structurally and mechanistically related to these compounds, specific studies detailing its spectrum of activity against various bacterial strains or confirming its precise cellular effects in bacteria are not extensively documented in the available literature. Its action is presumed to be similar to other enediyne antibiotics that disrupt DNA integrity, leading to bacterial cell death. oup.comoup.com

There is a lack of direct scientific documentation regarding the specific antifungal activity of this compound. While some molecular scaffolds related to its structure, such as tetrahydro-β-carbolines, have been noted for general antifungal properties, no studies have been found that explicitly evaluate or confirm this compound as an antifungal agent or elucidate its mechanism of action against fungal pathogens. researchgate.net

Similar to its antifungal profile, there is no direct, documented evidence of this compound possessing antiviral activity. The broader class of β-carboline alkaloids, from which part of the this compound structure is derived, has been a subject of interest in antiviral research. researchgate.netmdpi.com However, specific investigations into the antiviral potential and mechanisms of this compound itself have not been reported in the reviewed literature.

Other Documented Bioactivities with Mechanistic Underpinnings

The most profoundly documented bioactivity of this compound is its extreme cytotoxicity, which is the foundation of its potential as an anticancer agent. researchgate.netgoogle.com This activity is mechanistically underpinned by its function as a potent DNA-damaging agent, as detailed in section 4.1.7. nih.govacs.org The research focus has been predominantly on leveraging this cytotoxicity for therapeutic applications, particularly as a payload in antibody-drug conjugates (ADCs), where its cell-killing power can be targeted specifically to cancer cells. nih.govresearchgate.netresearchgate.net Beyond this primary role, no other distinct bioactivities with clearly elucidated mechanisms are described in the available literature.

Identification and Characterization of Shishijimicin a Molecular Targets

Protein-Ligand Interaction Studies and Binding Affinity Analyses

Shishijimicin A interacts with dsDNA through a dual-binding mechanism. It binds to the minor groove of DNA, a common interaction mode for enediyne antibiotics. nih.govoup.com Uniquely, its β-carboline moiety also intercalates between the DNA base pairs. nih.govoup.comnih.gov This combined binding mode contributes to its potent activity.

UV spectroscopic studies and electrophoretic analysis have been employed to elucidate the binding mode of this compound to DNA. nih.gov Competition experiments with known minor groove binders have further confirmed its interaction within the minor groove. nih.gov The binding affinity of this compound to DNA is significant, though specific quantitative binding constants from direct measurements are not extensively detailed in the provided results. However, its picomolar cytotoxicity against various cancer cell lines, with IC₅₀ values as low as 0.47 pM, suggests a very high affinity for its cellular target. wikipedia.orgnih.gov

The interaction is not highly sequence-selective, targeting the vulnerable naked linker regions of DNA that are unprotected by histone proteins during the cell cycle. nih.govwikipedia.org This lack of strong sequence preference may contribute to its broad and potent cytotoxic effects. nih.gov

Target Deconvolution Strategies: Affinity-Based Probes and Proteomics

While the primary target of this compound is well-established as DNA, target deconvolution strategies are crucial for understanding the full spectrum of a compound's interactions within a cell. nih.govnih.gov For complex natural products, identifying all molecular targets can elucidate mechanisms of action and resistance. nih.gov

Proteomics, in conjunction with affinity-based probes, allows for a global analysis of protein interactions. pharmaceuticalintelligence.com This approach could identify not only direct DNA-binding proteins that might be modulated by this compound's presence on the DNA but also any potential off-target protein interactions. While the search results highlight the synthesis of analogues ready for such applications, specific studies detailing the use of this compound-based probes for comprehensive target deconvolution and proteomic profiling have not been explicitly described. nih.govresearchgate.net

Structural Biology of this compound-Target Complexes (e.g., Crystallography, NMR, Cryo-EM of complexes)

Detailed high-resolution structural information of a this compound-DNA complex is limited. However, insights can be drawn from studies of related enediyne compounds and from spectroscopic analyses of this compound itself.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing the structure of the carboline disaccharide domain of this compound and its synthetic precursors. nih.govox.ac.uk For instance, 1H NMR analysis, including Nuclear Overhauser Effect (nOe) studies, was used to confirm the stereochemistry of synthetic intermediates. nih.gov While NMR has been used to study the complexes of other enediynes like calicheamicin (B1180863) with DNA, similar detailed studies for a this compound-DNA complex are not specified in the available results. acs.org

Crystallographic data for a direct this compound-DNA complex is also not available in the provided search results. X-ray crystallography has been used to determine the structures of proteins involved in the biosynthesis of other enediynes, which can provide insights into the generation of the core structures, but not the final drug-target interaction. researchgate.netnih.gov

The lack of a high-resolution structure of the this compound-DNA complex means that the current understanding of its binding is based on indirect evidence from DNA cleavage patterns, competition assays, and UV spectroscopy. nih.gov Molecular modeling and docking studies, informed by this experimental data, have been used to visualize the interaction, suggesting that the trisulfide-containing side chain and the carbohydrate moieties are positioned in the minor groove, while the β-carboline ring intercalates. nih.govmdpi.com

Functional Consequences of Target Engagement on Cellular Processes

The engagement of this compound with its DNA target has profound and lethal consequences for the cell. researchgate.net The binding event itself is a prelude to the primary cytotoxic mechanism: DNA strand scission. nih.gov

Upon activation by cellular thiols, the enediyne core of this compound undergoes a Bergman cycloaromatization reaction. nih.govresearchgate.net This chemical transformation generates highly reactive 1,4-benzenoid diradicals. nih.gov These diradicals are potent hydrogen-abstracting species. By abstracting hydrogen atoms from the deoxyribose backbone of DNA, they initiate a cascade of reactions that results in the cleavage of one or both strands of the DNA helix. researchgate.net

The consequence of this DNA damage is catastrophic for the cell. The resulting double-strand breaks are particularly difficult for cellular repair mechanisms to handle and can trigger apoptosis (programmed cell death). mdpi.com The disruption of DNA integrity halts critical cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and death. pharmaceuticalintelligence.com The extraordinary potency of this compound, with cytotoxicities in the picomolar range, is a direct result of the efficiency of this DNA cleavage mechanism. wikipedia.orgnih.gov The targeting of exposed linker DNA regions during the cell cycle ensures that the compound can act on this critical macromolecule effectively. nih.govwikipedia.org

Structure Activity Relationship Sar Studies and Mechanistic Insights

Design and Synthesis of Shishijimicin A Analogues for SAR Elucidation

The scarcity of this compound from its natural source necessitates laboratory synthesis to enable detailed biological evaluation and structure-activity relationship (SAR) studies. The total synthesis of this compound is a complex undertaking that has been achieved through convergent strategies, which involve the independent synthesis of key fragments followed by their assembly. nih.govorganic-chemistry.org A common approach involves the synthesis of the carboline disaccharide portion and the hydroxy enediyne thioacetate (B1230152) core, which are then coupled to form the final molecule. nih.gov

This synthetic accessibility has paved the way for the creation of a range of analogues designed to investigate the contribution of different parts of the molecule to its cytotoxicity. nih.gov These analogues are often equipped with specific functionalities that allow for their attachment to linker molecules, a key step in the development of antibody-drug conjugates (ADCs). nih.govresearchgate.net The synthesis of these analogues has not only provided a platform for SAR studies but has also enabled the production of sufficient quantities of these highly potent compounds for preclinical evaluation. researchgate.net

While detailed cytotoxicity data for a wide array of analogues is often proprietary, the available literature indicates that many of these synthetically produced analogues retain extremely potent cytotoxic activities, often in the picomolar range, comparable to the natural product. researchgate.netnih.gov

Below is a table representing some of the key this compound analogues and their reported biological focus:

Analogue TypeKey Structural ModificationPrimary Purpose of SynthesisReported Potency
Linker-Drugs for ADCs Attachment of various linker molecules at different positions (e.g., phenolic moiety, β-carboline)To evaluate optimal attachment points for antibody conjugation and assess stability and cytotoxicity of the resulting ADCs. nih.govMaintained high, often picomolar, cytotoxicity. researchgate.netnih.gov
Thioacetate Analogue Replacement of the methyltrisulfanyl group with a thioacetyl group.To create a more stable analogue for ADC development while retaining high potency. researchgate.netComparable to the natural product. researchgate.net
Simplified Analogues Deletion of certain functional groups (e.g., hydroxyl and methylthioether).To identify the minimal structural requirements for high potency and simplify the synthetic process.Extremely potent cytotoxicities were reported for a number of these analogues. researchgate.net

Correlation of Structural Modifications with Molecular Target Binding

The primary molecular target of this compound is nuclear DNA. Its mechanism of action involves binding to the minor groove of double-stranded DNA, followed by cleavage of the DNA strands. nih.govresearchgate.net SAR studies have been crucial in dissecting how different structural domains of the molecule contribute to this interaction.

The carbohydrate portion of this compound, along with its unique β-carboline moiety, acts as the DNA recognition and binding domain. nih.gov These components guide the molecule to the minor groove of DNA. The β-carboline group, a known DNA intercalator, is believed to insert itself between the DNA base pairs, further stabilizing the complex. nih.govresearchgate.net This binding is a prerequisite for the subsequent DNA cleavage event.

Influence of Specific Functional Groups on Biological Activity and Selectivity

The remarkable biological activity of this compound is not solely dependent on its ability to bind DNA but also on its capacity to induce DNA cleavage. This function is attributed to the enediyne "warhead." nih.gov Upon binding to DNA, the molecule is positioned for the activation of its reactive core. The methyltrisulfanyl (trisulfide) group is thought to act as a trigger. In the reducing environment of the cell, this group can be activated, initiating a chemical cascade that culminates in the Bergman cycloaromatization of the enediyne core. nih.gov This reaction generates highly reactive para-benzenoid diradicals, which are responsible for abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission. nih.govresearchgate.net

SAR studies have confirmed the critical role of these functional groups:

The Enediyne Core: This is the cornerstone of the molecule's cytotoxic activity. Analogues lacking this core would be devoid of DNA cleaving ability.

The Methyltrisulfanyl Group: As the trigger for the activation of the enediyne core, modifications to this group can modulate the reactivity of the molecule. For instance, replacing the trisulfide with a more stable thioacetyl group has been explored in the design of analogues for ADCs, aiming to improve stability while retaining potent activity upon targeted delivery and release. researchgate.net

The β-Carboline Moiety: As previously mentioned, this group is crucial for DNA binding through intercalation. nih.gov Its presence significantly contributes to the high affinity of this compound for its target.

Stereochemical Determinants of Potency and Mechanism

The synthesis of this compound and its analogues requires precise control over these stereocenters. organic-chemistry.org For example, asymmetric addition and cycloaddition reactions are employed to establish the correct relative and absolute stereochemistry during the construction of the molecule's fragments. organic-chemistry.org It is widely understood in medicinal chemistry that even minor changes in stereochemistry can lead to a dramatic loss of biological activity, as the precise interactions with the molecular target are disrupted. biomedgrid.com

While specific studies synthesizing and evaluating different stereoisomers of this compound are not widely reported in the public domain, it can be inferred from the synthetic strategies that maintaining the natural stereochemical configuration is paramount for potency. Any deviation would likely alter the molecule's conformation, hindering its ability to fit snugly into the DNA minor groove and to position the enediyne core optimally for DNA cleavage.

Rational Design Principles Derived from SAR for Next-Generation Analogues

The insights gained from SAR studies have been instrumental in guiding the rational design of next-generation analogues of this compound, with a primary focus on their application as payloads in antibody-drug conjugates (ADCs). nih.gov The goal of ADC technology is to selectively deliver highly potent cytotoxic agents like this compound to cancer cells while minimizing exposure to healthy tissues.

Key design principles derived from SAR studies include:

Preservation of the Pharmacophore: The enediyne core and the DNA-binding domains (carbohydrate and β-carboline) are essential for the mechanism of action and must be retained in any potent analogue.

Introduction of a Linker Attachment Point: Analogues are designed with a chemically accessible functional group, often on the periphery of the molecule (e.g., the phenolic group or the β-carboline), that does not interfere with DNA binding or cleavage but allows for the covalent attachment of a linker molecule. nih.gov

Modulation of Stability and Reactivity: The inherent reactivity of the natural product can be fine-tuned. For example, the trisulfide trigger can be replaced with other functional groups, such as a sterically hindered disulfide or a thioacetyl group, to enhance the stability of the ADC in circulation and ensure that the payload is released preferentially within the target cancer cell. researchgate.net

Optimizing the Drug-to-Antibody Ratio (DAR): The design of the linker and the conjugation chemistry allows for precise control over the number of drug molecules attached to each antibody. This is a critical parameter that influences the efficacy, toxicity, and pharmacokinetic properties of the ADC.

By applying these principles, researchers are developing this compound-based ADCs with promising preclinical profiles, demonstrating high stability in plasma and potent, targeted cytotoxicity against cancer cells. nih.gov

Chemical Biology Applications of Shishijimicin a

Shishijimicin A as a Chemical Probe for Cellular Pathway Interrogation

This compound's primary role as a chemical probe stems from its ability to induce double-stranded DNA breaks, a catastrophic event for any cell. researchgate.net This mechanism allows researchers to interrogate cellular pathways related to DNA damage response, cell cycle checkpoints, and apoptosis.

The activation of this compound is a critical step in its function as a DNA-cleaving agent. In the presence of thiols, the enediyne core of this compound undergoes a Bergman cycloaromatization. researchgate.net This chemical transformation generates highly reactive 1,4-benzenoid diradicals. researchgate.net These diradicals are the ultimate effectors of DNA damage, initiating strand scission. researchgate.net

The interaction of this compound with DNA is a two-fold process. The molecule preferentially binds to the minor groove of double-stranded DNA. wikipedia.orgresearchgate.net Furthermore, its β-carboline moiety is thought to intercalate between the DNA base pairs, further stabilizing the interaction. wikipedia.orgresearchgate.net This binding specificity, or lack thereof in terms of sequence preference, allows this compound to target the vulnerable naked linker regions of DNA that are not protected by histone proteins during the interphase and metaphase of the cell cycle. wikipedia.org This broad targeting of DNA contributes to its extraordinary cytotoxicity. researchgate.net

By inducing widespread DNA damage, this compound can be used to study the cellular machinery that identifies and repairs such lesions. The introduction of this compound into a cellular system triggers a cascade of signaling events that constitute the DNA damage response (DDR). Researchers can then monitor the activation of key DDR proteins, the recruitment of repair factors to the sites of damage, and the ultimate fate of the cell, be it cell cycle arrest, senescence, or apoptosis.

The table below summarizes the key molecular interactions and events involved in the mechanism of action of this compound as a DNA-damaging agent.

FeatureDescription
Target Double-stranded DNA
Binding Site Minor groove and intercalation via β-carboline moiety
Activation Thiol-mediated Bergman cycloaromatization of the enediyne core
Effector 1,4-benzenoid diradicals
Result Double-stranded DNA cleavage
Cellular Consequence Activation of DNA damage response, cell cycle arrest, apoptosis

Development of Fluorescent or Biotinylated Probes for Target Identification

Based on a comprehensive review of the scientific literature, there is no publicly available information on the development of fluorescent or biotinylated probes of this compound for the purpose of target identification. Research has primarily focused on its total synthesis, the synthesis of analogues for structure-activity relationship studies, and its development as a payload for antibody-drug conjugates. researchgate.netacs.orgnih.gov

Use in Phenotypic Screening and Target Validation

A thorough search of the scientific literature did not yield any studies where this compound has been utilized in phenotypic screening campaigns for the purpose of target validation. The known mechanism of action as a potent DNA-damaging agent often precedes its use in broader, target-agnostic screening approaches.

Elucidation of Novel Biological Processes Through this compound Perturbation

The available scientific literature on this compound primarily focuses on its mechanism of DNA cleavage and its potent cytotoxic effects. wikipedia.orgresearchgate.net While its use perturbs fundamental cellular processes related to DNA integrity and cell survival, there is no evidence to suggest that this compound has been used to elucidate novel biological processes beyond the well-established DNA damage response pathways.

Cellular Resistance Mechanisms to Shishijimicin a

Mechanisms of Efflux Pump Activation and Drug Export

One of the most prevalent mechanisms of multidrug resistance in cancer cells is the active efflux of chemotherapeutic agents, mediated by ATP-binding cassette (ABC) transporters. researchgate.netnih.govnih.gov These membrane proteins utilize the energy from ATP hydrolysis to pump a wide variety of substrates, including anticancer drugs, out of the cell, thereby reducing their intracellular concentration and diminishing their cytotoxic effects. nih.govplos.org

While direct studies on Shishijimicin A are limited, the role of efflux pumps in resistance to other enediyne-based antibody-drug conjugates (ADCs) suggests a similar mechanism may be relevant. For instance, upregulation of multidrug transporters such as P-glycoprotein (MDR1/ABCB1) has been observed in clinical resistance to ADCs carrying other DNA-damaging payloads. nih.gov Cancer cells with high expression of ABC transporters can exhibit resistance to a broad spectrum of drugs. researchgate.netresearchgate.net

Table 1: Major ABC Transporters Associated with Multidrug Resistance in Cancer

TransporterGene NameCommon Cancer Types with OverexpressionKnown Substrates (Examples)
P-glycoprotein (P-gp)ABCB1Breast, Ovarian, Lung, ColonAnthracyclines, Taxanes, Vinca Alkaloids
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Lung, Breast, ProstateDoxorubicin, Vincristine, Etoposide
Breast Cancer Resistance Protein (BCRP)ABCG2Breast, Colon, LungTopotecan, Mitoxantrone, Methotrexate

Target Modification or Mutation Leading to Resistance

Since the primary target of this compound is DNA, alterations in DNA structure or accessibility could theoretically contribute to resistance. This compound binds to the minor groove of DNA before its enediyne core is activated to generate diradicals that cause strand cleavage. nih.govresearchgate.net Mutations that alter the topography of the minor groove or changes in chromatin structure that make DNA less accessible could potentially reduce the binding affinity and subsequent cleavage activity of this compound.

While specific mutations conferring resistance to this compound have not been extensively documented, studies on other DNA-cleaving agents have shown that alterations in the DNA target can be a mechanism of resistance. For instance, mutations at the cleavage site of homing endonucleases can render the DNA resistant to cleavage. nih.gov Similarly, changes in DNA conformation could impact the intercalation of the β-carboline moiety of this compound, which plays a role in its binding to DNA. nih.govresearchgate.net

Activation of Detoxification or Repair Pathways

Cells possess intricate detoxification and DNA repair mechanisms to protect against xenobiotics and maintain genomic integrity. Enhanced activity of these pathways can contribute to resistance against DNA-damaging agents like this compound.

Detoxification Pathways: The glutathione (B108866) S-transferase (GST) enzyme family plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic compounds, rendering them less toxic and more easily excretable. nih.govnih.gov Overexpression of GSTs has been implicated in resistance to a variety of chemotherapeutic agents. nih.govmdpi.com These enzymes can directly detoxify drugs or protect cells from the oxidative stress induced by cytotoxic compounds. nih.gov While direct evidence for GST-mediated detoxification of this compound is not established, the general role of GSTs in detoxifying xenobiotics makes this a plausible mechanism of resistance. nih.govfrontiersin.org

DNA Repair Pathways: Given that this compound's cytotoxicity stems from its ability to induce double-strand DNA breaks, the cell's DNA damage response (DDR) and repair pathways are critical determinants of its effectiveness. Enhanced DNA repair capacity can lead to increased tolerance to the damage induced by this compound. Key pathways involved in repairing double-strand breaks include homologous recombination (HR) and non-homologous end joining (NHEJ). Upregulation of proteins involved in these pathways could potentially counteract the effects of this compound.

Strategies to Overcome Resistance in Research Models

Overcoming resistance to potent anticancer agents like this compound is a significant area of research. Several strategies are being explored in preclinical models to circumvent these resistance mechanisms.

Efflux Pump Inhibition: A primary strategy to combat efflux-mediated resistance is the use of efflux pump inhibitors (EPIs). anr.frnih.govnih.gov These compounds can block the activity of ABC transporters, thereby increasing the intracellular accumulation and efficacy of the chemotherapeutic agent. nih.govresearchgate.net While no EPIs are currently approved for clinical use in oncology due to toxicity concerns, research into novel and more specific inhibitors is ongoing. nih.gov

Combination Therapies: Combining this compound with other therapeutic agents that have different mechanisms of action is another promising approach to overcome resistance. nih.govbroadinstitute.orgnih.gov For example, combining a DNA-damaging agent with a drug that inhibits a key survival pathway in cancer cells can lead to synergistic effects.

Synthetic Lethality: The concept of synthetic lethality involves targeting a second gene or pathway that is essential for the survival of cancer cells with a specific mutation (e.g., in a DNA repair gene), while being non-toxic to normal cells. nih.govnih.govmdpi.com For cancer cells that have developed resistance to this compound through the upregulation of a specific DNA repair pathway, targeting another component of the DNA damage response could be a viable synthetic lethal strategy. nih.govnih.gov

Table 2: Investigational Strategies to Overcome Drug Resistance

StrategyMechanism of ActionExample Approaches in Research Models
Efflux Pump Inhibition Blockade of ABC transporters to increase intracellular drug concentration.Co-administration of EPIs with chemotherapeutic agents. anr.frnih.govnih.gov
Combination Therapy Targeting multiple cellular pathways simultaneously to prevent the emergence of resistant clones. nih.govbroadinstitute.orgnih.govCombining DNA-damaging agents with inhibitors of cell survival signaling pathways.
Synthetic Lethality Exploiting cancer-specific mutations to induce cell death. nih.govnih.govmdpi.comTargeting DNA repair pathways in tumors with specific genetic vulnerabilities.

Future Research Directions and Translational Potential Pre Clinical Focus

Exploration of Novel Bioactivities and Mechanisms

The primary mechanism of Shishijimicin A is well-established and characteristic of the enediyne class. Upon activation, its core undergoes a Bergman cycloaromatization to form a highly reactive 1,4-benzenoid diradical. benthamdirect.comresearchgate.netufl.edu This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks and subsequent cell death. nih.govufl.edu

Detailed mechanistic studies have further elucidated the specifics of its interaction with DNA. Research indicates that this compound binds to the minor groove of double-stranded DNA. researchgate.net Uniquely, its appended β-carboline moiety also plays a role in binding through intercalation, a feature that distinguishes its DNA interaction. nih.govresearchgate.net

While its DNA-damaging ability is its most prominent feature, future pre-clinical research is aimed at exploring other potential bioactivities. The structural complexity of this compound offers the possibility of interactions with other cellular targets that have not yet been identified. Investigating these potential off-target effects or novel mechanisms is crucial for a comprehensive understanding of its biological profile. The exploration of enediynes for activities beyond cancer, such as potent antibacterial effects, also represents a promising, albeit less explored, avenue of research. nih.gov

Table 1: Mechanistic Details of this compound

Feature Description Source(s)
Core Mechanism Bergman cycloaromatization of the enediyne core to form a DNA-cleaving diradical. benthamdirect.comresearchgate.netufl.edu
DNA Binding Mode Binds to the minor groove of double-stranded DNA. researchgate.net
Intercalation The β-carboline moiety intercalates between DNA base pairs, aiding in binding. nih.govresearchgate.net

| Primary Bioactivity | Extremely potent cytotoxicity via induction of DNA double-strand breaks. | nih.gov |

Development of Advanced Synthetic Strategies for Complex Analogues

The scarcity of this compound from its natural source necessitates reliance on total synthesis for supply and further development. google.comnih.gov Researchers have successfully established convergent total synthesis routes, which involve preparing key complex fragments—such as the carboline disaccharide and the hydroxy enediyne core—separately before combining them in the final stages of the synthesis. researchgate.net These synthetic endeavors are not only crucial for producing the natural product itself but also open the door to creating a diverse range of analogues for structure-activity relationship (SAR) studies and pre-clinical optimization. nih.gov

Advanced synthetic strategies have focused on several key areas:

Analogue Synthesis for SAR: Creating simplified analogues to understand the contribution of each structural component to the molecule's cytotoxicity. For example, analogues with modifications to the trisulfide group or the carbohydrate domains have been synthesized to probe their roles in the compound's activity. researchgate.netmdpi.com

Synthesis of ADC-Ready Payloads: A major focus has been the design and synthesis of analogues equipped with functionalities for linker attachment. nih.govresearchgate.net This involves developing methods to selectively introduce linkers at different positions on the this compound scaffold, such as the phenolic group or the β-carboline moiety, to enable conjugation to monoclonal antibodies. researchgate.net

These synthetic efforts have led to the creation of potent, structurally simplified derivatives, such as an analog where the trisulfide moiety is replaced by a thioacetate (B1230152) group, which retains high potency and is more amenable to ADC construction. researchgate.netmdpi.com

Mechanistic Studies on Synergistic Effects with Other Research Compounds

While specific research into the synergistic effects of this compound with other compounds is still an emerging area, the therapeutic potential of such combinations is significant and supported by studies on other enediyne antibiotics. google.com The rationale for combination therapy is to enhance efficacy, overcome potential resistance mechanisms, and potentially reduce the required concentration of the highly potent enediyne.

Pre-clinical studies with related enediynes have demonstrated promising synergistic outcomes:

Neocarzinostatin (NCS): This enediyne has been shown to act synergistically with the microtubule-stabilizing agent Paclitaxel (B517696), leading to enhanced apoptosis and growth delay in glioma cells both in vitro and in vivo. jst.go.jpnih.gov

Lidamycin: Studies have reported synergistic activity when combined with temozolomide (B1682018) or the Hsp90 inhibitor geldanamycin. jst.go.jp

Photothermal Synergy: In an innovative approach, a synthetic maleimide-based enediyne was co-assembled into a nanoparticle with the photosensitizer IR820. This combination produced a synergistic anticancer effect by integrating the DNA damage from the enediyne with photothermal therapy. rsc.orgresearchgate.net

These findings strongly suggest that future pre-clinical research should investigate this compound in combination with other agents. Potential partners could include inhibitors of DNA damage repair pathways, which could potentiate the DNA-cleaving effects of this compound, or other chemotherapeutic agents with complementary mechanisms of action.

Table 2: Examples of Synergistic Effects in the Enediyne Class

Enediyne Compound Combination Agent Observed Effect Model Source(s)
Neocarzinostatin Paclitaxel Synergistic inhibition of cell survival and enhanced apoptosis. Glioma cells jst.go.jpnih.gov
Synthetic Enediyne IR820 (Photosensitizer) Synergistic anticancer performance via combined chemotherapy and photothermal therapy. HeLa cells rsc.orgresearchgate.net

Application of Omics Technologies for Comprehensive Mechanistic Elucidation

The application of "omics" technologies (genomics, proteomics, transcriptomics, metabolomics) to study the detailed cellular response to this compound represents a significant future research direction. While such studies have not yet been extensively published for this compound's mechanism of action, these approaches hold the key to a more profound and systems-level understanding of its effects.

Potential applications include:

Transcriptomics (RNA-seq): To analyze changes in gene expression in cancer cells following treatment with this compound. This could reveal the activation of specific DNA damage response pathways, cell cycle arrest signaling, and apoptotic pathways.

Proteomics: To identify proteins that are differentially expressed or post-translationally modified upon drug exposure. This could uncover novel protein targets or resistance mechanisms, such as the upregulation of DNA repair enzymes or drug efflux pumps. nih.gov

Genomics: While not directly used for mechanistic elucidation of the drug's action, genomics has been instrumental in the field of enediyne discovery. Genome mining of microbial sources has been used to identify novel enediyne biosynthetic gene clusters (BGCs), which can be leveraged to produce new and diverse enediyne structures for drug development. nih.govnih.gov

A deeper mechanistic understanding derived from omics data could facilitate the rational design of combination therapies and help identify patient populations most likely to respond to a this compound-based therapeutic.

Pre-Clinical Lead Optimization and Scaffold Diversification Research

Lead optimization is a critical process in drug discovery where a promising compound is refined to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. pharmafeatures.compatsnap.com For this compound, pre-clinical lead optimization is almost entirely focused on its development as a payload for antibody-drug conjugates (ADCs). nih.govmdpi.com The goal is to retain the sub-picomolar potency of the enediyne while engineering a molecular scaffold that is stable in circulation and allows for efficient, selective release of the toxin within cancer cells.

Scaffold diversification research has been a cornerstone of this effort. Scientists have systematically modified the this compound structure to create a library of analogues with improved properties for ADC development. Key areas of modification include:

The Trisulfide Trigger: The native methyl trisulfide group acts as the trigger for the Bergman cyclization. Research has explored replacing this group with other functionalities, such as a sterically hindered disulfide or a thioacetyl group, to modulate stability and reactivity. researchgate.netmdpi.com

Linker Attachment Points: Creating analogues with suitable functional groups for linker attachment is paramount. Modifications to the β-carboline and phenolic hydroxyl groups have been made to serve as handles for conjugation to various linker technologies. researchgate.net

Simplification of the Carbohydrate Region: SAR studies have investigated the importance of the complex carbohydrate moiety, revealing that both the carboline and the amino-pentose components are critical for retaining sub-nanomolar cytotoxicity. rsc.org

This research has led to the identification of several this compound-type linker-drugs with promising profiles, including high plasma stability and potent, targeted cytotoxicity when conjugated to an antibody. researchgate.net These optimized payloads are key candidates for further pre-clinical development as next-generation ADCs. oup.com

Q & A

Q. What are the key methodologies for the total synthesis of Shishijimicin A, and how do they address structural complexity?

The total synthesis of this compound employs a convergent strategy featuring:

  • Reetz–Müller-Starke reaction to construct the sulfur-bearing quaternary carbon center .
  • Dianion-aldehyde coupling to integrate the β-carboline disaccharide domain .
  • Modular assembly of the enediyne core and functionalized carbohydrate motifs via iterative cross-coupling and glycosylation reactions . These steps address challenges such as stereochemical control and stability of the enediyne moiety.

Q. What structural motifs in this compound contribute to its biological activity?

Key motifs include:

  • β-Carboline disaccharide domain : Facilitates DNA intercalation and cleavage .
  • Enediyne core : Generates radical species via Bergman cycloaromatization, inducing DNA strand breaks .
  • Sulfenylating reagents (e.g., PhthNSSMe): Enable site-specific modifications for analogue design .

Q. How is the cytotoxic activity of this compound evaluated in preclinical studies?

Cytotoxicity is assessed using:

  • Cell viability assays (e.g., IC50 measurements) against P388, HeLa, and 3Y1 cell lines, with reported IC50 values as low as 0.47 pM .
  • DNA damage quantification via gel electrophoresis and comet assays to confirm double-strand breaks .

Advanced Research Questions

Q. What experimental design challenges arise in synthesizing this compound analogues, and how are they resolved?

Challenges include:

  • Instability of the enediyne core : Mitigated by late-stage introduction using photolytic or thermal triggering .
  • Functional group compatibility : Addressed through orthogonal protecting groups (e.g., TBS, Fmoc) during glycosylation .
  • Scalability : Improved via streamlined routes for intermediate synthesis (e.g., carboline dianion generation) .

Q. How do structure-activity relationship (SAR) studies inform the design of this compound analogues?

SAR insights include:

  • Carboline modifications : Removal of the disaccharide reduces DNA binding but retains cytotoxicity, suggesting alternative mechanisms .
  • Enediyne simplification : Methyl disulfide analogues exhibit 10-fold higher potency than the natural product, indicating enhanced radical generation efficiency .
  • Linker attachment points : C7-OH and C11-SMe groups are optimal for antibody-drug conjugate (ADC) payload derivatization .

Q. What biochemical mechanisms underpin this compound’s DNA cleavage activity?

The enediyne core undergoes Bergman cycloaromatization under physiological conditions, producing diradical intermediates that abstract hydrogen atoms from DNA deoxyribose, leading to strand scission. β-Carboline enhances binding via intercalation, localizing the enediyne near DNA .

Q. How is this compound integrated into antibody-drug conjugates (ADCs), and what efficacy data exist?

ADCs are synthesized by conjugating this compound analogues (e.g., methyl disulfide derivatives) to antibodies targeting T1/T2 cell surface proteins. These ADCs demonstrate:

  • DAR (Drug-to-Antibody Ratio) of 2 , ensuring homogeneity .
  • Sub-nM cytotoxicity in MES SA and HEK 293T cell lines, with minimal off-target effects .

Q. How can researchers resolve contradictions in data showing simplified analogues outperforming the natural product?

Hypotheses include:

  • Enhanced stability : Structural simplification reduces metabolic degradation .
  • Improved pharmacokinetics : Smaller analogues exhibit better tissue penetration . Validation requires comparative studies using radiolabeled analogues and in vivo tumor models .

Q. What analytical methods are critical for characterizing this compound and its derivatives?

Essential techniques:

  • HPLC-MS : Purity assessment and quantification of labile intermediates .
  • NMR spectroscopy : Stereochemical confirmation (e.g., NOESY for β-carboline orientation) .
  • X-ray crystallography : Resolving ambiguous stereocenters in carbohydrate domains .

Q. What strategies improve the scalability of this compound synthesis for translational research?

Scalability enhancements include:

  • Flow chemistry : For safer handling of explosive intermediates (e.g., enediyne precursors) .
  • Catalytic asymmetric synthesis : To replace stoichiometric chiral auxiliaries in carboline formation .
  • Automated purification : Accelerates isolation of polar carbohydrate intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.